N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 476485-74-2
VCID: VC16160616
InChI: InChI=1S/C30H25ClN4O2S/c1-21-7-15-26(16-8-21)35-29(23-9-11-24(31)12-10-23)33-34-30(35)38-20-28(36)32-25-13-17-27(18-14-25)37-19-22-5-3-2-4-6-22/h2-18H,19-20H2,1H3,(H,32,36)
SMILES:
Molecular Formula: C30H25ClN4O2S
Molecular Weight: 541.1 g/mol

N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 476485-74-2

Cat. No.: VC16160616

Molecular Formula: C30H25ClN4O2S

Molecular Weight: 541.1 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 476485-74-2

Specification

CAS No. 476485-74-2
Molecular Formula C30H25ClN4O2S
Molecular Weight 541.1 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C30H25ClN4O2S/c1-21-7-15-26(16-8-21)35-29(23-9-11-24(31)12-10-23)33-34-30(35)38-20-28(36)32-25-13-17-27(18-14-25)37-19-22-5-3-2-4-6-22/h2-18H,19-20H2,1H3,(H,32,36)
Standard InChI Key JIKCVYDRVLHWKB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:

  • Formation of the Triazole Ring: Through reactions involving hydrazine derivatives and suitable aldehydes or ketones.

  • Introduction of the Benzyloxy Group: Via etherification reactions.

  • Attachment of the Acetamide Group: Through amide formation reactions.

Biological Activity and Potential Applications

While specific biological activities of this compound are not documented, similar compounds with triazole and benzyloxy groups have shown potential in:

  • Antimicrobial Activity: Due to the presence of triazole rings, which are known for their antimicrobial properties.

  • Anti-inflammatory Activity: Some related compounds exhibit anti-inflammatory effects, possibly due to their ability to interact with biological targets.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on:

  • Synthesis Optimization: Improving the efficiency and yield of the synthesis process.

  • Biological Screening: Evaluating its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

  • Structural Modifications: Exploring modifications to enhance its biological activity or reduce potential side effects.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideHydrazone, triazole, hydrazidePotential biological activities
2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamideBenzyloxy, amide functionalityAnti-inflammatory
5-(benzyloxy)-2-{[(4-chlorophenyl)imino]methyl}phenolBenzyloxy, imine functionalitiesAntioxidant

This table highlights compounds with similar structural features and their potential biological activities, which could inform future studies on N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator